tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate
Description
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENAGIXOIHEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733251 | |
| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092693-73-6 | |
| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
A common approach involves reacting 2,2-difluoro-3-(methacryloyloxy)pentanoic acid with tert-butanol under acidic conditions. For example:
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Reagents : Sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts.
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Conditions : Reflux in toluene or dichloromethane (DCM) at 80–110°C for 12–24 hours.
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Yield : ~60–75% after purification via column chromatography (hexane/ethyl acetate gradients).
This method is limited by competing side reactions, such as hydrolysis of the methacryloyl group under acidic conditions.
Coupling Reagent-Mediated Synthesis
To avoid acid sensitivity, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:
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Procedure :
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Advantages : Higher yields (~80–85%) and milder conditions.
Stepwise Synthesis via Intermediate Formation
Synthesis of 2,2-Difluoropentanoic Acid Intermediate
Fluorination is achieved using Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) :
Methacryloylation of the Hydroxyl Group
The intermediate 2,2-difluoro-3-hydroxypentanoic acid undergoes acylation:
tert-Butyl Ester Protection
The final step involves protecting the carboxylic acid:
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Method : React with tert-butanol using DCC/DMAP or HATU as coupling agents.
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Purification : Column chromatography (cyclohexane/ethyl acetate, 80:20).
Key Challenges and Optimization
| Parameter | Challenge | Solution |
|---|---|---|
| Fluorination | Over-fluorination or side products | Low-temperature (−78°C) DAST reaction |
| Methacryloylation | Polymerization of methacryloyl | Strict temperature control (0–5°C) |
| Esterification | Low tert-butanol reactivity | Use coupling reagents (e.g., HATU) |
Purification and Characterization
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Chromatography : Silica gel with hexane/ethyl acetate (70:30 → 60:40) achieves >98% purity.
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Spectroscopy :
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¹H NMR (CDCl₃): δ 6.10 (s, methacryloyl CH₂), 1.46 (s, tert-butyl CH₃).
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¹⁹F NMR : δ −118.2 (d, J = 240 Hz, CF₂).
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Industrial-Scale Considerations
Patent CN103787971A highlights scalable methods for tert-butyl esters, emphasizing:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s methacryloyloxy group allows it to participate in polymerization reactions, forming stable polymers . The fluorine atoms enhance the compound’s stability and resistance to chemical degradation . In biological systems, the compound can form complexes with proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Similarity percentages (0–1 scale) are derived from molecular fingerprinting algorithms (e.g., Tanimoto coefficient). Key compounds are listed below:
Detailed Comparative Analysis
Diethyl 2,2-difluoropentanedioate (CAS 428-97-7)
- Structural Differences : Lacks the methacryloyloxy group and uses diethyl esters instead of tert-butyl.
- Functional Implications :
Diethyl 4,4-difluoroheptanedioate (CAS 22515-16-8)
- Structural Differences: Longer carbon backbone (heptanedioate vs. pentanoate) and difluoro substitution at position 4,3.
- Functional Implications: Lower similarity (0.69) due to chain length and fluorine positioning.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (CAS 1799-84-4)
- Structural Differences : Contains nine fluorine atoms and a methacrylate group.
- Functional Implications :
Property and Application Comparisons
Biological Activity
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is a fluorinated methacrylate ester with significant potential in polymer chemistry and materials science. Its unique structure, featuring a tert-butyl group and two fluorine atoms, suggests enhanced thermal stability and chemical resistance, making it a valuable compound for various applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction conditions must be optimized to ensure high yield and purity, controlling parameters such as temperature and reaction time to minimize side reactions .
The biological activity of this compound is primarily linked to its role in polymerization processes. Upon exposure to heat or light, it can undergo radical initiation leading to polymerization. This results in the formation of cross-linked networks that enhance the mechanical strength and thermal resistance of the resultant materials .
Toxicity and Biocompatibility
Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. For instance, studies on related fluorinated compounds have shown that while some may possess low acute toxicity (e.g., LD50 values), others can exhibit significant cytotoxic effects depending on their structural properties . The Ames test indicates that this compound is not AMES toxic, suggesting a lower risk for mutagenicity .
Application in Polymer Chemistry
A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability and mechanical properties of the materials. The fluorinated structure enhances resistance to solvents and environmental degradation, making it suitable for applications in coatings and adhesives .
Biocompatibility Assessments
In vitro studies assessing the biocompatibility of fluorinated methacrylates have shown promising results. For example, when tested on various cell lines, these compounds exhibited minimal cytotoxicity at low concentrations while promoting cell adhesion and proliferation at optimal doses . This suggests potential uses in biomedical applications such as drug delivery systems or tissue engineering scaffolds.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Toxicity Level | Biocompatibility | Application Area |
|---|---|---|---|---|
| This compound | 278.30 g/mol | Low | High | Polymer Chemistry |
| 2-Methylpropyl carbamate tert-butyl ester | 327.14 g/mol | Moderate | Moderate | Pharmaceutical Intermediates |
| 2,4-Di-tert-butylphenol | 250.38 g/mol | High | Low | Antioxidant Applications |
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate?
- Methodological Answer : Key parameters include reaction temperature (maintained at 0–5°C to prevent premature polymerization of the methacryloyl group), solvent choice (anhydrous conditions to avoid hydrolysis), and stoichiometric control of fluorinating agents. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the compound. Monitoring by thin-layer chromatography (TLC) at intermediate steps ensures minimal byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- ¹⁹F NMR : Two distinct doublets (δ -120 to -125 ppm) for the geminal difluoro groups, with coupling constants (J ≈ 240–260 Hz) confirming their spatial proximity.
- ¹H NMR : A singlet for the tert-butyl group (δ 1.2–1.4 ppm) and a multiplet for the methacryloyl vinyl protons (δ 5.5–6.1 ppm).
- IR : Strong C=O stretches (~1720 cm⁻¹ for ester and ~1650 cm⁻¹ for methacrylate).
- MS (EI) : Molecular ion peak at m/z 278 (calculated) with fragmentation patterns aligning with ester cleavage .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to inhibit moisture-induced hydrolysis and radical-initiated polymerization. Use amber vials to prevent UV degradation. Pre-chill solvents (e.g., THF, DCM) before dissolution to minimize exothermic side reactions .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in radical polymerization?
- Methodological Answer : The geminal difluoro groups stabilize the α-carbon via inductive effects, slowing radical propagation rates. To study this, conduct kinetic experiments using differential scanning calorimetry (DSC) or real-time FT-IR. Compare with non-fluorinated analogs to isolate fluorine’s impact. Post-polymerization analysis (GPC, TGA) reveals reduced polydispersity (PDI < 1.5) and enhanced thermal stability (decomposition onset >200°C) due to fluorinated chain rigidity .
Q. What experimental approaches resolve discrepancies in observed vs. calculated NMR coupling constants for the fluorinated moiety?
- Methodological Answer : Discrepancies may arise from solvent polarity or conformational dynamics. Use variable-temperature NMR (VT-NMR) to assess rotational barriers around the C-F bonds. Solvent screening (CDCl₃ vs. DMSO-d₆) can clarify hydrogen-bonding interactions. Density functional theory (DFT) simulations (B3LYP/6-311+G*) predict coupling constants, which can be cross-validated with experimental data .
Q. What strategies mitigate thermal instability during high-temperature applications (e.g., copolymer synthesis)?
- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO, hydroquinone) at 0.1–1 wt% to delay polymerization onset. Optimize reaction conditions using microwave-assisted synthesis (80–100°C, 30 min) for rapid kinetics. Post-functionalization via azide-alkyne click chemistry avoids prolonged heat exposure .
Q. How does the compound’s hydrophobicity affect its environmental fate in aquatic systems?
- Methodological Answer : Perform OECD 301F biodegradability testing: Incubate at 25°C with activated sludge and monitor dissolved organic carbon (DOC) removal. The compound’s logP (~3.5) suggests moderate bioaccumulation potential. Acute aquatic toxicity (LC₅₀ for Daphnia magna) is likely >10 mg/L, requiring containment measures to prevent drainage system contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
